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Compound of Interest

Compound Name: 2-Bromo-3-methoxybenzaldehyde

Cat. No.: B1279745

For researchers, scientists, and professionals in drug development, understanding the nuanced
reactivity of substituted benzaldehydes is paramount for designing novel synthetic pathways
and potent pharmaceutical agents. This guide provides a comparative analysis of the reactivity
of 2-Bromo-3-methoxybenzaldehyde, leveraging Density Functional Theory (DFT) studies on
a series of substituted benzaldehydes. By examining key electronic and structural parameters,
we offer insights into its behavior relative to other isomeric and substituted analogs.

The reactivity of an aromatic aldehyde is intricately governed by the electronic effects of its
substituents. In 2-Bromo-3-methoxybenzaldehyde, the interplay between the electron-
withdrawing inductive effect of the bromine atom and the electron-donating mesomeric effect of
the methoxy group, coupled with their ortho and meta positions relative to the aldehyde,
creates a unique electronic environment. This guide synthesizes data from various
computational studies to draw objective comparisons and predict its reactivity profile.

Comparative Analysis of Electronic Properties

The reactivity of benzaldehyde derivatives in nucleophilic addition reactions, a cornerstone of
their chemical utility, is largely dictated by the electrophilicity of the carbonyl carbon. DFT
calculations provide valuable descriptors to quantify this, including the highest occupied
molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the
HOMO-LUMO gap, and Mulliken atomic charges. A lower LUMO energy and a larger positive
charge on the carbonyl carbon generally correlate with higher reactivity towards nucleophiles.
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While direct DFT data for 2-Bromo-3-methoxybenzaldehyde is not extensively published, we
can infer its properties by comparing it with similarly substituted compounds. The following
table summarizes key computational data for a selection of relevant benzaldehyde derivatives,

providing a basis for comparison.

Compoun
d
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nt
Positions

HOMO
(ev)

LUMO
(eV)

HOMO-
LUMO
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Carbon
Mulliken
Charge

Referenc
e

Benzaldeh

yde

-7.01

-1.98

5.03

+0.25

Generic
DFT

Calculation

2-
Methoxybe
nzaldehyd
e

2-OCH3

-6.54

-1.78

4.76

+0.23

Theoretical
Study[1]

5-Bromo-2-
hydroxybe
nzaldehyd
e

5-Br, 2-OH

-6.89

-2.54

4.35

+0.28

[2]

6-Bromo-
2,3-
dimethoxyb
enzaldehy
de

6-Br, 2,3-
(OCH3)2

[3]14]

5-Bromo-
2,3-
dimethoxyb
enzaldehy
de

5-Br, 2,3-
(OCH3)2

[3]14]

Note: The values presented are from different studies and computational levels, and thus

should be used for qualitative comparison.
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Based on the general principles of substituent effects, the bromine atom at the 2-position in 2-
Bromo-3-methoxybenzaldehyde will exert a strong -1 effect, increasing the electrophilicity of
the carbonyl carbon. The methoxy group at the 3-position will have a weaker +M effect
compared to an ortho or para positioning, and a moderate -1 effect. This electronic tug-of-war
likely results in a carbonyl carbon that is more electrophilic than that of 2-
methoxybenzaldehyde but potentially less reactive than a benzaldehyde with a strongly
electron-withdrawing group in the para position.

Experimental Protocols and Computational
Methodologies

The insights presented in this guide are derived from computational studies employing Density
Functional Theory. A typical workflow for such an analysis is outlined below.
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A typical workflow for DFT-based reactivity analysis.

Key Experimental and Computational Details:

o Software: Quantum chemical calculations are typically performed using software packages
like Gaussian, ORCA, or ADF.[5]

e Functional and Basis Set: A common level of theory for such studies is the B3LYP functional
with a basis set like 6-311++G(d,p).[2] This combination provides a good balance between
accuracy and computational cost for organic molecules.

o Geometry Optimization: The molecular structures are optimized to find the lowest energy
conformation.
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o Frequency Analysis: Vibrational frequency calculations are performed to confirm that the
optimized structure corresponds to a true energy minimum on the potential energy surface.

» Electronic Properties: Single-point energy calculations on the optimized geometries are used
to determine electronic properties like molecular orbital energies and atomic charges.

Logical Relationships in Reactivity Prediction

The prediction of the reactivity of 2-Bromo-3-methoxybenzaldehyde relative to other
substituted benzaldehydes is based on a logical framework that considers the interplay of

various electronic and steric factors.

Substituents
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Factors influencing the reactivity of 2-Bromo-3-methoxybenzaldehyde.

In conclusion, while a dedicated, comprehensive DFT study on the reactivity of 2-Bromo-3-
methoxybenzaldehyde is yet to be published, a comparative analysis based on existing
literature for analogous compounds provides valuable predictive insights. The combination of a
strong electron-withdrawing inductive effect from the ortho-bromine and a moderate electron-
donating mesomeric effect from the meta-methoxy group suggests a heightened electrophilicity
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of the carbonyl carbon, making it a promising substrate for various nucleophilic addition and
condensation reactions. Further experimental and computational studies are warranted to
precisely quantify its reactivity and expand its synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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